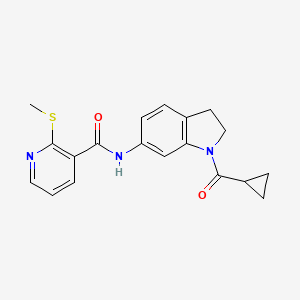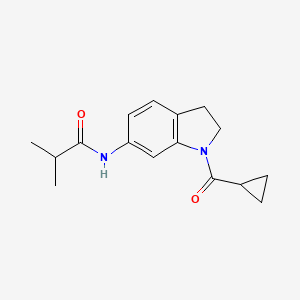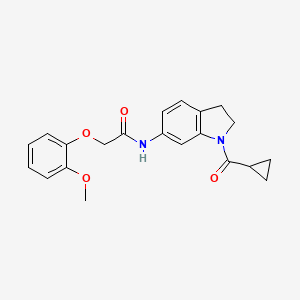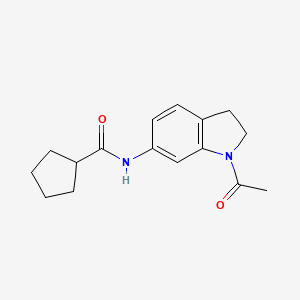
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, or N-ACM, is an organic compound belonging to the family of indole derivatives. It is a synthetic compound that has been used in a variety of scientific research applications due to its unique chemical properties. N-ACM is a highly potent compound that is capable of modulating various biochemical and physiological processes.
Scientific Research Applications
Neuropeptide Y Y2 Receptor Antagonism
F5098-1000 acts as a novel neuropeptide Y Y2 receptor (Y2) antagonist . Neuropeptide Y (NPY) is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By inhibiting the binding of peptide YY (PYY) to Y2 receptors, F5098-1000 modulates NPY signaling. It demonstrates high selectivity for Y2 receptors over other NPY receptor subtypes (Y1, Y4, and Y5) . Researchers have explored its potential in treating conditions related to NPY dysregulation.
Central and Peripheral Y2 Receptor Function
In vitro studies have confirmed F5098-1000’s selectivity for Y2 receptors. Autoradiography data in rat brain tissue sections revealed binding sites sensitive to F5098-1000 in regions expressing Y2 receptors (e.g., septum, hypothalamus, hippocampus). Insensitive binding sites were observed in regions expressing Y1 receptors . This information helps establish the role of central and peripheral Y2 receptors in vivo.
Gastrointestinal Function
NPY influences gastrointestinal motility and secretion. F5098-1000’s Y2 receptor antagonism may impact gut function, making it relevant for gastrointestinal disorders. Further studies are needed to explore its effects on gut physiology.
Mechanism of Action
Target of Action
The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, also known as F5098-1000, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .
Mode of Action
F5098-1000 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, with more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .
Biochemical Pathways
Upon binding to the Y2 receptor, F5098-1000 inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This indicates that the compound interferes with the G-protein coupled signaling pathway associated with the Y2 receptor .
Pharmacokinetics
After intraperitoneal administration in rats (30 mg/kg), F5098-1000 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached within 30 minutes, indicating rapid absorption and distribution .
Result of Action
The antagonistic action of F5098-1000 at the Y2 receptor can potentially modulate various physiological processes controlled by Neuropeptide Y, such as food intake, anxiety, and pain perception . .
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11(22)21-8-7-12-3-5-14(10-16(12)21)20-18(23)15-9-13(19)4-6-17(15)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGMZCIQGRXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














